molecular formula C11H12F3N3O3 B7786177 ethyl (2Z)-4,4,4-trifluoro-2-[[(5-methyl-1H-pyrazol-3-yl)amino]methylidene]-3-oxobutanoate

ethyl (2Z)-4,4,4-trifluoro-2-[[(5-methyl-1H-pyrazol-3-yl)amino]methylidene]-3-oxobutanoate

Cat. No.: B7786177
M. Wt: 291.23 g/mol
InChI Key: UEQDSRMTSITLIY-ALCCZGGFSA-N
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Description

The compound with the identifier “ethyl (2Z)-4,4,4-trifluoro-2-[[(5-methyl-1H-pyrazol-3-yl)amino]methylidene]-3-oxobutanoate” is a chemical substance cataloged in the PubChem database. This compound is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for “ethyl (2Z)-4,4,4-trifluoro-2-[[(5-methyl-1H-pyrazol-3-yl)amino]methylidene]-3-oxobutanoate” would typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specialized reactors, catalysts, and purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

The compound “ethyl (2Z)-4,4,4-trifluoro-2-[[(5-methyl-1H-pyrazol-3-yl)amino]methylidene]-3-oxobutanoate” can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

The compound “ethyl (2Z)-4,4,4-trifluoro-2-[[(5-methyl-1H-pyrazol-3-yl)amino]methylidene]-3-oxobutanoate” has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and effects on biological systems.

    Industry: Utilized in various industrial processes and applications, such as the production of specialty chemicals.

Mechanism of Action

The mechanism of action of “ethyl (2Z)-4,4,4-trifluoro-2-[[(5-methyl-1H-pyrazol-3-yl)amino]methylidene]-3-oxobutanoate” involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “ethyl (2Z)-4,4,4-trifluoro-2-[[(5-methyl-1H-pyrazol-3-yl)amino]methylidene]-3-oxobutanoate” include those with related chemical structures and properties. These may include other organic molecules with similar functional groups or structural motifs.

Uniqueness

The uniqueness of “this compound” lies in its specific chemical structure and the resulting properties that distinguish it from other compounds. This uniqueness makes it valuable for specific scientific and industrial applications.

Conclusion

The compound “this compound” is a versatile chemical substance with a wide range of applications in scientific research and industry. Its unique properties and reactivity make it a valuable tool for various fields, including chemistry, biology, medicine, and industrial processes. Further research and development may uncover additional uses and benefits of this compound.

Properties

IUPAC Name

ethyl (2Z)-4,4,4-trifluoro-2-[[(5-methyl-1H-pyrazol-3-yl)amino]methylidene]-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N3O3/c1-3-20-10(19)7(9(18)11(12,13)14)5-15-8-4-6(2)16-17-8/h4-5H,3H2,1-2H3,(H2,15,16,17)/b7-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQDSRMTSITLIY-ALCCZGGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=NNC(=C1)C)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\NC1=NNC(=C1)C)/C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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